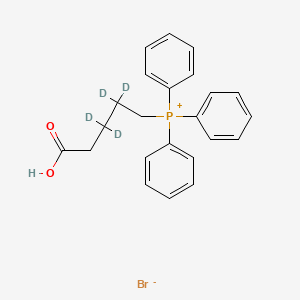

(4-Carboxybutyl-d4)triphenylphosphoniumbromid

Übersicht

Beschreibung

(4-Carboxybutyl-d4)triphenylphosphonium (Bromid) ist eine deuteriummarkierte Version von (4-Carboxybutyl)triphenylphosphoniumbromid. Diese Verbindung wird häufig als interner Standard für die Quantifizierung von (4-Carboxybutyl)triphenylphosphonium in verschiedenen analytischen Verfahren wie Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) verwendet . Die Deuteriummarkierung hilft bei der Unterscheidung der Verbindung von ihrem nicht markierten Gegenstück während der Analyse.

Wissenschaftliche Forschungsanwendungen

(4-Carboxybutyl-d4)triphenylphosphonium (Bromid) hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von (4-Carboxybutyl-d4)triphenylphosphonium (Bromid) beinhaltet seine Fähigkeit, als mitochondrialer Zielfaktor zu wirken. Die Triphenylphosphonium-Einheit erleichtert die Anreicherung der Verbindung in den Mitochondrien, wo sie ihre Wirkung ausüben kann. Die Deuteriummarkierung hilft bei der Verfolgung und Quantifizierung der Verbindung während verschiedener biochemischer Prozesse .

Wirkmechanismus

Target of Action

The primary target of (4-Carboxybutyl-d4)triphenylphosphonium Bromide is the mitochondria of tumor cells . The compound is used as a platform for the delivery of pro-apoptotic peptides into the mitochondria .

Mode of Action

(4-Carboxybutyl-d4)triphenylphosphonium Bromide interacts with its target by enhancing the mitochondrial localization of albumin nanoparticles loaded with the anticancer agent docetaxel . This interaction results in the delivery of pro-apoptotic peptides into the mitochondria of tumor cells .

Biochemical Pathways

The compound affects the apoptotic pathways in tumor cells . By delivering pro-apoptotic peptides into the mitochondria, it induces apoptosis, leading to the death of the tumor cells .

Pharmacokinetics

(4-Carboxybutyl-d4)triphenylphosphonium Bromide is a deuterium-labeled compound . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The result of the compound’s action is the induction of apoptosis in tumor cells . This leads to the death of the tumor cells, thereby inhibiting the growth and proliferation of the tumor .

Action Environment

The action of (4-Carboxybutyl-d4)triphenylphosphonium Bromide is influenced by the tumor microenvironment . Factors such as the presence of other drugs, the pH of the environment, and the metabolic state of the tumor cells can influence the compound’s action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

(4-Carboxybutyl-d4)triphenylphosphonium Bromide plays a significant role in biochemical reactions. It is used as a platform for the delivery of pro-apoptotic peptides into the mitochondria of tumor cells . It is also a reactant for the preparation of ring skeletons via ring closing metathesis and double bond migration ring closing metathesis reactions .

Cellular Effects

The cellular effects of (4-Carboxybutyl-d4)triphenylphosphonium Bromide are profound. It has been used to enhance the mitochondrial localization of albumin nanoparticles loaded with the anticancer agent docetaxel . This suggests that it may influence cell function by impacting cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of action of (4-Carboxybutyl-d4)triphenylphosphonium Bromide is complex. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has been used in the synthesis of various biochemical compounds, suggesting that it may have long-term effects on cellular function .

Metabolic Pathways

It is used in the synthesis of prostaglandin F 2α and the monounsaturated fatty acid 7-methyl-6-octadecenoic acid , suggesting that it may interact with enzymes or cofactors in these pathways.

Transport and Distribution

Its use in enhancing the mitochondrial localization of albumin nanoparticles suggests that it may interact with transporters or binding proteins .

Subcellular Localization

The subcellular localization of (4-Carboxybutyl-d4)triphenylphosphonium Bromide is primarily in the mitochondria, as it has been used to enhance the mitochondrial localization of albumin nanoparticles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (4-Carboxybutyl-d4)triphenylphosphonium (Bromid) beinhaltet die Reaktion von (4-Carboxybutyl)triphenylphosphoniumbromid mit Deuteriumquellen. Eine gängige Methode beinhaltet die Verwendung deuterierter Lösungsmittel und Reagenzien, um die Wasserstoffatome durch Deuterium zu ersetzen .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung folgt typischerweise ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verwendung deuterierter Reagenzien und Lösungsmittel ist entscheidend, um die Deuteriummarkierung während des gesamten Produktionsprozesses zu erhalten .

Chemische Reaktionsanalyse

Reaktionstypen

(4-Carboxybutyl-d4)triphenylphosphonium (Bromid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Bromidion kann durch andere Nukleophile substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann an Redoxreaktionen teilnehmen und ihren Oxidationszustand ändern.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Hydroxidionen oder Amine.

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel können Substitutionsreaktionen verschiedene Phosphoniumsalze ergeben, während Oxidations- und Reduktionsreaktionen verschiedene Oxidationsstufen der Verbindung erzeugen können .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Carboxybutyl-d4)triphenylphosphonium (bromide) undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phosphonium salts, while oxidation and reduction reactions can produce different oxidation states of the compound .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(4-Carboxybutyl)triphenylphosphoniumbromid: Die nicht deuterierte Version der Verbindung.

Triphenylphosphonium-Derivate: Andere Verbindungen mit ähnlichen Triphenylphosphonium-Einheiten, aber unterschiedlichen funktionellen Gruppen.

Einzigartigkeit

Die Einzigartigkeit von (4-Carboxybutyl-d4)triphenylphosphonium (Bromid) liegt in seiner Deuteriummarkierung, die deutliche Vorteile in analytischen Anwendungen bietet. Die Deuteriumatome ermöglichen eine präzise Quantifizierung und Verfolgung und machen die Verbindung zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung .

Eigenschaften

IUPAC Name |

(4-carboxy-2,2,3,3-tetradeuteriobutyl)-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23O2P.BrH/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/i10D2,11D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOSJPZSZWUDSK-DEHBLRELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42932-63-8 | |

| Record name | Phosphonium, (4-carboxybutyl-2,2,3,3-d4)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42932-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

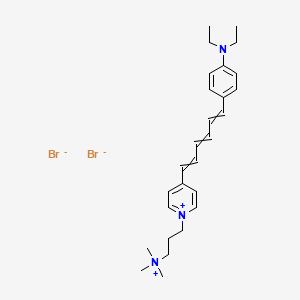

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.